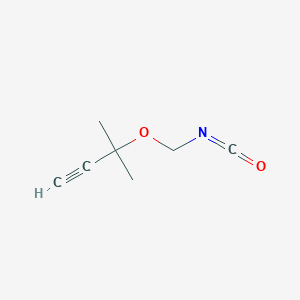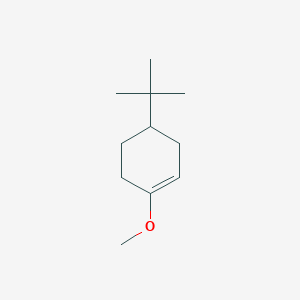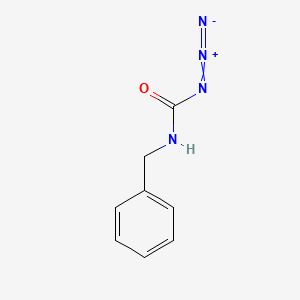
Carbamic azide, (phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic azide, (phenylmethyl)-, is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamic acid ester group attached to a phenylmethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Carbamic azide, (phenylmethyl)-, can be synthesized through several methods. One common approach involves the reaction of benzylamine with phosgene to form benzyl carbamate, which is then treated with sodium azide to yield the desired product. The reaction conditions typically involve the use of an inert atmosphere and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods: On an industrial scale, the production of carbamic azide, (phenylmethyl)-, may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Carbamic azide, (phenylmethyl)-, undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo rearrangement reactions, such as the Curtius rearrangement, to form isocyanates.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Rearrangement: Heating in the presence of a suitable catalyst.
Major Products Formed:
Substitution: Various substituted carbamates.
Reduction: Primary amines.
Rearrangement: Isocyanates, which can further react to form ureas or carbamates.
Aplicaciones Científicas De Investigación
Carbamic azide, (phenylmethyl)-, has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly as a precursor to bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of carbamic azide, (phenylmethyl)-, involves its ability to undergo nucleophilic substitution and rearrangement reactions. The azide group acts as a nucleophile, attacking electrophilic centers in other molecules. In biological systems, it may interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Benzyl carbamate: Similar structure but lacks the azide group.
Phenylmethyl isocyanate: Formed through the rearrangement of carbamic azide, (phenylmethyl)-.
Benzylamine: Precursor in the synthesis of carbamic azide, (phenylmethyl)-.
Uniqueness: Carbamic azide, (phenylmethyl)-, is unique due to the presence of both a carbamate and an azide group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic chemistry and related fields.
Propiedades
Número CAS |
54680-34-1 |
|---|---|
Fórmula molecular |
C8H8N4O |
Peso molecular |
176.18 g/mol |
Nombre IUPAC |
1-benzyl-3-diazourea |
InChI |
InChI=1S/C8H8N4O/c9-12-11-8(13)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13) |
Clave InChI |
KJTPQMLWVYDPJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate](/img/structure/B14624103.png)
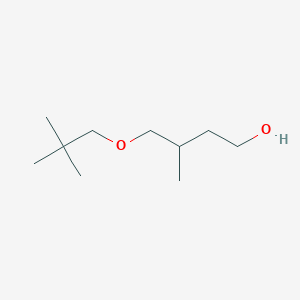
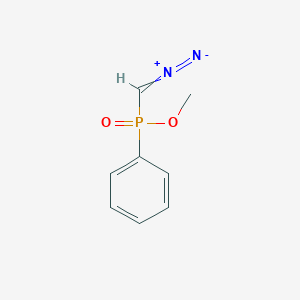
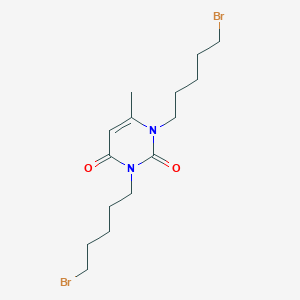
![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)

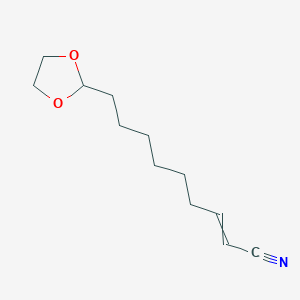

![5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14624155.png)
